(S)-1,1-Diethoxy-2-propanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,1-diethoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOHCRTGWUMIR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC([C@H](C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304263 | |
| Record name | (2S)-1,1-Diethoxy-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126147-80-6 | |
| Record name | (2S)-1,1-Diethoxy-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126147-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1,1-Diethoxy-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,1-diethoxypropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Chiral Amino Acetals As Key Stereogenic Building Blocks
Chiral amino acetals are a class of organic compounds that possess both an amino group and an acetal (B89532) functional group, with at least one stereocenter. These structural motifs are highly significant in asymmetric synthesis for several reasons. The acetal group serves as a protected aldehyde, which is stable to many reaction conditions but can be readily deprotected to reveal the reactive carbonyl functionality. The chiral amine component, on the other hand, can direct the stereochemical outcome of reactions at adjacent or remote positions.
The presence of a stereogenic center in the amino acetal backbone makes these compounds excellent chiral building blocks. They are instrumental in diastereoselective reactions, where the existing stereocenter influences the creation of new stereocenters with a high degree of control. For instance, chiral amino acetals can be utilized in diastereoselective alkylation reactions, providing access to a variety of enantiomerically enriched compounds. wiley-vch.de The ability to introduce new substituents with predictable stereochemistry is a cornerstone of modern synthetic organic chemistry, crucial for the preparation of pharmaceuticals and other biologically active molecules.
Contextualization of S 1,1 Diethoxy 2 Propanamine Within Chiral Amine Chemistry and Synthetic Methodologies
Chiral amines are a fundamental class of compounds in asymmetric synthesis, acting as chiral auxiliaries, catalysts, or key intermediates. nih.gov They are integral to the production of a vast array of enantiomerically pure compounds, including many pharmaceutical agents. nih.gov (S)-1,1-Diethoxy-2-propanamine, with its (S)-configured stereocenter at the 2-position, falls squarely within this important class of molecules.
The synthetic utility of this compound is derived from its bifunctional nature. The primary amine can be transformed into a wide range of other functional groups or used to construct larger molecular frameworks through C-N bond formation. The diethyl acetal (B89532) can be hydrolyzed under acidic conditions to unmask an aldehyde, which can then participate in various carbon-carbon bond-forming reactions such as aldol (B89426) additions, Wittig reactions, and reductive aminations.
The racemic mixture of 1,1-diethoxy-2-propanamine is known to be a valuable intermediate in the synthesis of pharmaceuticals, dyes, and surfactants. d-nb.infonih.gov It can be prepared through the reaction of 1,1,1-triethoxypropane with ammonia (B1221849). d-nb.infonih.gov The enantiomerically pure (S)-form, however, offers the distinct advantage of enabling stereocontrolled synthetic pathways.
Overview of Research Trajectories Pertaining to S 1,1 Diethoxy 2 Propanamine Systems
Asymmetric Catalytic Approaches for Chiral Amine Construction
Asymmetric catalysis offers an efficient and atom-economical pathway to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imine Precursors
The asymmetric hydrogenation of prochiral imines stands out as a direct and highly effective method for producing α-chiral amines. nih.gov This strategy has been successfully implemented on an industrial scale. nih.gov Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely used as catalyst precursors in these reactions. ajchem-b.com The success of these hydrogenations often hinges on the design of the chiral ligand, which coordinates to the metal center and orchestrates the stereochemical outcome of the hydrogen transfer.
Chiral phosphine (B1218219) ligands, including those with spiro skeletons like SDP and SiPhos, have proven to be highly effective in asymmetric hydrogenations. sioc-journal.cn For instance, iridium complexes with chiral spiro pyridine-aminophosphine ligands have demonstrated exceptionally high turnover numbers in the hydrogenation of ketones, a related transformation. sioc-journal.cn The asymmetric hydrogenation of N-phosphinoylimines catalyzed by iridium tridentate catalysts has also yielded chiral amines with excellent enantioselectivity, achieving up to 99% enantiomeric excess (ee) and high turnover numbers. ajchem-b.com Similarly, palladium complexes with chiral bisphosphine ligands, such as (S)-SegPhos and (S)-SynPhos, have been effective in the asymmetric hydrogenation of N-diphenylphosphinyl ketimines and N-tosylimines, respectively, producing chiral amines with high enantioselectivities. dicp.ac.cn
The general applicability of this method is demonstrated by the successful hydrogenation of a wide array of imine substrates, including N-alkyl, N-aryl, and cyclic imines, to furnish the corresponding chiral amines in high yields and enantioselectivities. nih.govrsc.org
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis
| Catalyst/Ligand | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | N-alkyl aryl alanines | up to 90% | nih.gov |
| Ir-Cp* with diamine ligand & chiral HA | N-aryl imines | Chiral amines | up to 98% | nih.gov |
| Ru-MsDPEN | Cyclic N-alkyl imines | Chiral cyclic amines | Excellent | nih.gov |
| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | Chiral amines | 87-99% | dicp.ac.cn |
| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | Chiral amines | 88-97% | dicp.ac.cn |
| Mn with P,N,N ligand | Imines from indanone derivatives | Amino-indane derivatives | High | rsc.org |
| Rhodium/(R)-SDP | (Z)-β-branched enamides | β-stereogenic amines | 88–96% | rsc.org |
Organocatalytic Strategies for Enantioselective Formation of α-Chiral Primary Amines
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including α-chiral primary amines. rsc.org Chiral primary and secondary amines are prominent organocatalysts that operate through the formation of nucleophilic enamine intermediates with ketone or aldehyde substrates. rsc.org
One of the pioneering applications involves the use of cinchona-based primary amines to catalyze the vinylogous organo-cascade reaction for synthesizing spiro-cyclopentaneoxindoles. rsc.org This proceeds through the formation of an extended iminium ion, which enhances the electrophilicity at the δ-carbon and facilitates a highly selective 1,6-addition. rsc.org Chiral primary amine catalysis has also been successfully applied to the α-arylation of simple ketones via the asymmetric retro-Claisen cleavage of β-diketones, constructing α-aryl tertiary carbon stereocenters with up to 98% ee. nih.gov
Furthermore, a cooperative dual catalysis system involving a chiral primary amine and a ketone has been developed for the asymmetric α-hydroxylation of β-ketocarbonyls using hydrogen peroxide. acs.org In this system, the primary amine participates in the enamine catalytic cycle while also working with the ketone to activate H2O2 through an oxaziridine (B8769555) intermediate. acs.org This cooperative approach allows for highly controlled hydroxylation with excellent yield and enantioselectivity. acs.org
Table 2: Examples of Organocatalytic Strategies for Chiral Amine Synthesis
| Catalyst Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Cinchona-based primary amine | Vinylogous organo-cascade | β-substituted cyclic dienones and 3-substituted oxindoles | Spiro-cyclopentaneoxindoles | High | rsc.org |
| Chiral primary amine | Asymmetric retro-Claisen cleavage | β-diketones and para-quinone monoimines | α-aryl ketones | up to 98% | nih.gov |
| Chiral primary amine/Ketone | Asymmetric α-hydroxylation | β-ketocarbonyls | α-hydroxy-β-ketocarbonyls | Excellent | acs.org |
Biocatalytic and Chemoenzymatic Routes for Chiral Amino Compound Preparation
Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods for synthesizing chiral amines. mdpi.com Enzymes operate under mild conditions and are derived from renewable resources, aligning with the principles of green chemistry. mdpi.com Transaminases (TAs), particularly ω-transaminases (ω-TAs), are a significant class of enzymes used for producing chiral amines. mdpi.comresearchgate.net
ω-Transaminases catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govoup.com A key advantage of amine transaminases (ATAs), a subgroup of ω-TAs, is their ability to perform asymmetric synthesis without the need for costly in-situ cofactor regeneration. nih.govworktribe.com While wild-type enzymes often have a limited substrate scope, protein engineering techniques like directed evolution have expanded their applicability to bulkier substrates. nih.govmdpi.com
Chemoenzymatic routes combine the advantages of both chemical and biological catalysis. nih.govnih.gov For instance, a prochiral ketone can be synthesized from biomass-derived compounds through a chemical aldol (B89426) condensation–reduction step, followed by stereoselective amination using an immobilized ATA. oup.com This approach has been used to produce valuable chiral amines like 4-(4-methoxyphenyl)-2-butanamine. oup.com Researchers have also developed chemoenzymatic syntheses for key chiral intermediates of pharmaceuticals, employing a transaminase in conjunction with an alcohol dehydrogenase. worktribe.com
Table 3: Examples of Biocatalytic and Chemoenzymatic Synthesis of Chiral Amines
| Enzyme/Method | Reaction Type | Substrate | Product | Key Features | Reference |
| ω-Transaminase (ATA) | Asymmetric reductive amination | Prochiral ketones | Chiral primary amines | High stereoselectivity, no costly cofactor regeneration | nih.govoup.comnih.gov |
| Engineered Transaminase | Asymmetric reductive amination | Bulky, aromatic substrates | Complex pharmaceutical intermediates | Expanded substrate scope through protein engineering | nih.govmdpi.com |
| Chemoenzymatic Cascade | Aldol condensation-reduction & transamination | Biomass-derived compounds | Chiral amines | Integration of chemical and enzymatic steps for sustainable synthesis | oup.com |
| Chemoenzymatic Cascade | Transamination & reduction | Substituted tetralone | Chiral amine intermediate | Synthesis of complex molecules for pharmaceuticals | worktribe.com |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a reliable method for preparing a wide range of enantiopure compounds. sigmaaldrich.comresearchgate.net The auxiliary guides the formation of a new stereocenter, and upon its removal, the desired enantiomerically pure product is obtained, and the auxiliary can often be recycled. sigmaaldrich.comnumberanalytics.com
Auxiliary-Controlled Alkylation and Related Stereoselective Transformations
The use of chiral auxiliaries to direct the diastereoselective alkylation of enolates is a well-established and powerful strategy in asymmetric synthesis. blogspot.com By attaching a chiral auxiliary to a carbonyl compound, the resulting enolate is rendered chiral, and subsequent alkylation occurs with a high degree of facial selectivity.
Prominent examples of chiral auxiliaries include Evans' oxazolidinones and Myers' pseudoephedrine. numberanalytics.com For instance, N-acyl oxazolidinones can be deprotonated to form enolates, which then react with electrophiles in a highly diastereoselective manner. wikipedia.org Similarly, pseudoephedrine amides form (Z)-enolates upon deprotonation, and their subsequent alkylation proceeds with high facial selectivity due to steric blocking by the secondary lithium alkoxide and associated solvent molecules. wikipedia.org Another effective auxiliary is (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP), used in Enders' asymmetric alkylation of ketones. blogspot.com
The Schöllkopf method utilizes a "chiral glycine (B1666218) equivalent," often derived from glycine and valine, to synthesize α-amino acids. blogspot.com Deprotonation followed by reaction with an electrophile occurs with high diastereoselectivity due to steric hindrance from the valine side group. blogspot.com The application of Ellman's N-tert-butanesulfinyl chiral auxiliary is another highly efficient method for preparing chiral amines, including those with multiple stereogenic centers. osi.lv
The effectiveness of these transformations is often high, with diastereomeric ratios frequently exceeding 90:10.
Table 4: Examples of Auxiliary-Controlled Stereoselective Transformations
| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio/Excess | Reference |
| Evans' Oxazolidinone | Asymmetric Alkylation/Aldol | Carbonyl compounds | Chiral carboxylic acids, alcohols | High | wikipedia.orgnumberanalytics.com |
| Myers' Pseudoephedrine | Asymmetric Alkylation | Amides | Chiral carboxylic acids | High | wikipedia.orgnumberanalytics.com |
| SAMP/RAMP | Asymmetric Alkylation | Ketones/Aldehydes | Chiral ketones/aldehydes | High | blogspot.comthieme-connect.com |
| Schöllkopf "Chiral Glycine Equivalent" | Asymmetric Alkylation | Glycine derivative | α-Amino acids | High | blogspot.com |
| Ellman's N-tert-butanesulfinyl | Diastereoselective Reduction/Addition | Imines | Chiral amines | High | osi.lv |
| (S,S)-Cyclohexane-1,2-diol | Diastereoselective Alkylation | Ethyl 2-methylacetoacetate | Chiral β-keto esters | 92–>95% de | acs.org |
Strategic Design and Facilitated Recovery of Chiral Auxiliaries in the Synthesis of Chiral Amino Acetals
The design of a chiral auxiliary is critical to its success. An ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product, allowing for its recovery and reuse. sigmaaldrich.comnumberanalytics.comrsc.org
The development of recyclable chiral auxiliaries is a key focus in making asymmetric synthesis more efficient and sustainable. For example, a series of 5,5-diaryl substituted oxazolidin-2-ones have been synthesized and shown to be highly effective in asymmetric alkylations. rsc.org Importantly, after the alkylation, these auxiliaries can be recovered in high yield through simple alkaline hydrolysis without any degradation, demonstrating their recyclability. rsc.org
In the context of synthesizing chiral amino acetals, chiral diols can serve as effective auxiliaries. For instance, chiral acetals prepared from 7-hydroxyindan-1-one and C2-symmetric 1,2-ethanediols have been evaluated as chiral directors in asymmetric synthesis. sfu.ca These acetals can be attached to substrates to perform stereoselective reactions like Diels-Alder cycloadditions with high diastereoselectivity. sfu.ca
A novel strategy involves the catalytic formation of a transient chiral auxiliary from achiral precursors. nih.gov In one application, an enantioselective palladium-catalyzed carboetherification installs a temporary chiral center, which then directs a subsequent diastereoselective hydrogenation. nih.gov This "catch-release" tethering approach provides access to enantioenriched chiral amino alcohols, demonstrating an innovative way to achieve stereocontrol where the auxiliary is formed and consumed within the reaction sequence. nih.gov The design of auxiliaries can also be highly specific to a desired transformation. For example, a novel chiral auxiliary was designed with a bulky substituent to force a specific conformation, leading to total diastereoselectivity in the alkylation of Schiff bases derived from glycine ethyl ester. researchgate.net
Table 5: Strategies for Chiral Auxiliary Design and Recovery
| Auxiliary/Strategy | Key Design Feature | Recovery/Recycling | Application Example | Reference |
| 5,5-Diaryl substituted oxazolidin-2-ones | Robust structure | High recovery via alkaline hydrolysis | Asymmetric alkylation | rsc.org |
| C2-symmetric 1,2-ethanediols | Formation of chiral acetals | Not specified, but removable | Diels-Alder reactions | sfu.ca |
| Catalytically formed transient auxiliary | In-situ formation from achiral precursors | Consumed in the reaction sequence | Carboetherification/hydrogenation | nih.gov |
| Planar-chiral tricarbonyl-chromium complex | Bulky substituent for conformational control | Not specified | Alkylation of Schiff bases | researchgate.net |
Reductive Amination Protocols for Stereocontrolled Formation
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com For the stereocontrolled formation of this compound, these protocols are adapted to ensure high enantioselectivity, starting from prochiral precursors.
Direct Asymmetric Reductive Amination of α-Keto Acetal (B89532) Precursors
The most direct route to this compound via reductive amination involves the asymmetric transformation of the corresponding α-keto acetal, 1,1-diethoxy-2-propanone. This one-pot reaction combines a prochiral ketone with an amine source in the presence of a chiral catalyst and a reducing agent. google.com The success of this method hinges on the catalyst's ability to create a chiral environment during the reduction of the intermediate imine or iminium ion. liv.ac.uk
Iridium-based catalysts, particularly those featuring chiral diphosphine ligands, have proven effective in this type of transformation. google.com The reaction is often accelerated by additives, such as Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)4), which facilitate the formation of the imine intermediate. google.com The subsequent hydrogenation, typically under a hydrogen atmosphere, is guided by the chiral ligand to produce the desired (S)-enantiomer with high enantiomeric excess (ee). liv.ac.uk
Table 1: Representative Conditions for Asymmetric Reductive Amination
| Parameter | Condition | Reference |
|---|---|---|
| Precursor | 1,1-Diethoxy-2-propanone | google.com |
| Amine Source | Ammonia (B1221849) or Benzylamine | google.comliv.ac.uk |
| Catalyst System | [Ir(COD)Cl]₂ with a chiral ligand (e.g., f-Binaphane) | google.com |
| Additive | Ti(OiPr)₄, I₂ | google.com |
| Reducing Agent | H₂ gas | liv.ac.uk |
| Typical ee | Up to 96% | google.com |
This table is illustrative of typical conditions reported for asymmetric reductive amination of aryl ketones, which are applicable to α-keto acetal precursors.
Reductive Amination of Acetals with Amines
While direct reductive amination typically starts with a carbonyl compound, protocols involving acetals are designed as one-pot processes. The reaction environment is engineered to facilitate the in situ hydrolysis of the acetal to the corresponding ketone, which then undergoes reductive amination. liv.ac.uk This approach obviates the need to isolate the often sensitive keto-acetal intermediate. liv.ac.uk
The reaction is typically carried out under mildly acidic conditions which promote the formation of the imine. masterorganicchemistry.com A chemoselective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is crucial. These reagents are capable of reducing the iminium ion intermediate preferentially over the starting carbonyl compound, which may exist in equilibrium. masterorganicchemistry.com The choice of a chiral amine source or a chiral catalyst system is essential for inducing asymmetry and yielding the desired (S)-enantiomer.
Chiral Resolution Techniques and Deracemization Strategies Applied to 1,1-Diethoxy-2-propanamine Derivatives
When a stereoselective synthesis is not employed, the resulting racemic 1,1-diethoxy-2-propanamine can be separated into its constituent enantiomers through chiral resolution. This classical method relies on the physical separation of diastereomers. libretexts.org
The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like (R,R)-(+)-tartaric acid. This acid-base reaction forms a mixture of two diastereomeric salts: ((S)-amine•(R,R)-acid) and ((R)-amine•(R,R)-acid). libretexts.org Because diastereomers possess different physical properties, they can be separated by methods such as fractional crystallization. libretexts.org Once the desired diastereomeric salt is isolated and purified, treatment with a strong base regenerates the enantiomerically pure this compound. libretexts.org
Table 2: Chiral Resolution Process Overview
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1 | Reaction with Chiral Acid | Formation of diastereomeric salts | libretexts.org |
| 2 | Fractional Crystallization | Separation of diastereomers based on solubility | libretexts.org |
Deracemization strategies, which aim to convert the unwanted enantiomer into the desired one, represent a more advanced and atom-economical approach, though their application to this specific compound is less commonly documented.
Exploration of Novel and Atom-Economical Synthetic Pathways to the (S)-Enantiomer
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For the synthesis of this compound, this translates to exploring novel pathways that are both highly selective and atom-economical.
One such approach is the transition-metal-catalyzed hydroamination of alkenes. acs.org A hypothetical, yet highly atom-economical, route would involve the asymmetric hydroamination of 1,1-diethoxypropene. Copper-hydride (CuH) catalyzed systems, for instance, have shown great promise in the anti-Markovnikov hydroamination of 1,1-disubstituted alkenes with hydroxylamine (B1172632) esters, yielding β-chiral primary amines with high enantioselectivity. researchgate.net This method is advantageous as it forms the C-N bond and the chiral center in a single step with minimal waste.
Biocatalysis offers another powerful and green alternative. The use of enzymes, such as amine dehydrogenases (AmDHs), for the asymmetric reductive amination of ketones is a rapidly advancing field. rsc.org A wild-type AmDH from Petrotoga mobilis has demonstrated the ability to catalyze the reductive amination of ketones without an adjacent carboxylic acid group. rsc.org A suitably engineered or discovered AmDH could potentially convert 1,1-diethoxy-2-propanone directly into this compound with near-perfect enantioselectivity, operating in aqueous media under mild conditions.
Table 3: Comparison of Novel Synthetic Approaches
| Methodology | Principle | Advantages | Key Components | Reference |
|---|---|---|---|---|
| Asymmetric Hydroamination | Direct addition of an N-H bond across a C=C double bond | High atom economy, step efficiency | Alkene precursor, Chiral Cu or Ir catalyst | acs.orgresearchgate.net |
| Biocatalytic Reductive Amination | Enzyme-catalyzed imine reduction | High enantioselectivity, mild/green conditions, sustainability | Ketone precursor, Amine Dehydrogenase (AmDH), NAD(P)H cofactor | rsc.org |
These evolving strategies underscore the continuous effort to refine the synthesis of chiral amines, aiming for processes that are not only effective but also environmentally benign.
Reactivity Profiles of the Primary Amine Moiety
The primary amine group in this compound is a key center of reactivity, functioning as a potent nucleophile. Its reactions are fundamental to the construction of new carbon-nitrogen and heteroatom-nitrogen bonds.
Nucleophilic Additions and Substitution Reactions
The lone pair of electrons on the nitrogen atom of this compound allows it to readily participate in nucleophilic addition and substitution reactions with a wide range of electrophilic partners. The reactivity is comparable to other primary aliphatic amines, though it can be influenced by the steric bulk of the adjacent diethoxyacetal group.
A notable example of its nucleophilic character is the reaction with isocyanates. In a reaction analogous to the formation of ureas, the primary amine of a similar compound, aminoacetaldehyde diethyl acetal, attacks the electrophilic carbon of an isocyanate. This process leads to the formation of a substituted urea (B33335) derivative. For instance, its reaction with β-ethoxyacryloyl isocyanate yields a urea which can be cyclized to form uracil (B121893) derivatives. researchgate.net This highlights the amine's capacity for nucleophilic addition to polarized multiple bonds.
The amine can also react with other electrophiles. While specific studies on this compound are not extensively detailed in this context, analogous fluorinated propanamines are known to react with epoxides, where the amine attacks the electrophilic carbon of the epoxide ring, leading to the formation of amino alcohols. smolecule.com It is expected that this compound would undergo similar nucleophilic ring-opening reactions.
The general nucleophilicity of primary amines has been extensively studied and quantified. The reactivity in SNAr reactions, for example, demonstrates the ability of amines to displace leaving groups on aromatic systems, a fundamental reaction in synthetic chemistry. tum.de
| Reaction Type | Electrophile Example | Product Type | Ref. |
| Nucleophilic Addition | Isocyanate | Urea Derivative | researchgate.net |
| Nucleophilic Substitution (Ring Opening) | Epoxide | Amino Alcohol | smolecule.com |
Formation of Imine Intermediates via Acetal Deprotection and Condensation with Carbonyls
A significant synthetic application of this compound involves the formation of imines, also known as Schiff bases. mdpi.com This transformation is typically achieved through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgteikyomedicaljournal.com The reaction is reversible and generally catalyzed by acid. libretexts.org The mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. teikyomedicaljournal.com Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. libretexts.org The optimal pH for this reaction is typically mildly acidic (around 4-5) to facilitate both protonation of the carbonyl and the hydroxyl leaving group of the carbinolamine without fully protonating the reactant amine. libretexts.orglibretexts.org
A powerful strategy in synthesis involves a tandem or sequential process where the acetal of this compound is first hydrolyzed to unmask the latent aldehyde, which then undergoes condensation. This is exemplified in the synthesis of the non-proteinogenic amino acid DL-willardiine. researchgate.net In this multi-step, one-pot synthesis, the related aminoacetaldehyde diethyl acetal is first converted to uracil-1-ylacetaldehyde under acidic conditions. This intermediate aldehyde then undergoes a Strecker reaction, which involves condensation with an amine and cyanide, ultimately yielding the target α-amino acid derivative. researchgate.net This sequence showcases the dual functionality of the molecule, where the acetal serves as a protected aldehyde that can be revealed and subsequently reacted in the same pot.
| Step | Description | Key Intermediate | Ref. |
| 1 | Nucleophilic attack of primary amine on carbonyl | Carbinolamine | teikyomedicaljournal.com |
| 2 | Proton transfer from nitrogen to oxygen | Zwitterionic species | libretexts.org |
| 3 | Protonation of hydroxyl group | Protonated carbinolamine | libretexts.org |
| 4 | Elimination of water | Iminium ion | libretexts.org |
| 5 | Deprotonation | Neutral Imine (Schiff Base) | libretexts.org |
α-C–H Bond Functionalization of Amines
The direct functionalization of C–H bonds adjacent to an amine, known as α-C–H functionalization, is a modern and atom-economical method for elaborating amine structures. acs.org This approach avoids pre-functionalization steps and allows for the direct introduction of new substituents. For primary amines like this compound, this transformation is challenging but achievable through various catalytic methods, including transition-metal catalysis and photoredox catalysis. uni-regensburg.de
Mechanistic studies on intramolecular C–H amination have established a general reactivity trend for different types of C–H bonds. acs.org The typical chemoselectivity order is 3° > α-oxy, α-amino, benzylic > 2° >> 1°. acs.org This suggests that while the α-C–H bond in a primary amine is not the most reactive, its functionalization is feasible, particularly in the absence of more reactive sites.
Recent advances have demonstrated that such reactions can be achieved for a variety of amine types. For example, photocatalytic methods have been developed for the C-H formylation of N-heterocycles using reagents like 2,2-diethoxyacetic acid, which acts as a formyl group source after radical generation. uni-regensburg.de While not a direct functionalization of the amine's α-C-H bond, these methods illustrate the principles of generating radicals adjacent to heteroatoms for C-C bond formation. The development of specific protocols for the α-C–H functionalization of acyclic primary amines remains an active area of research.
Transformations and Stability of the Diethoxy Acetal Functionality
The diethoxy acetal group is a robust protecting group for the aldehyde functionality inherent in this compound. Its stability and controlled cleavage are central to its synthetic utility.
Acid-Catalyzed Acetal Hydrolysis Mechanisms and Controlled Deprotection Strategies
Acetals are generally stable to bases, nucleophiles, and organometallic reagents but are susceptible to hydrolysis under acidic conditions. tcichemicals.com The acid-catalyzed hydrolysis of an acetal to its corresponding aldehyde or ketone is a reversible equilibrium-driven process. The mechanism involves protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). libretexts.orgchemistrysteps.com The departure of ethanol (B145695) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. This electrophilic intermediate is then attacked by water. A final deprotonation step regenerates the acid catalyst and yields a hemiacetal, which rapidly equilibrates to the final aldehyde product. chemistrysteps.com
Controlled deprotection is crucial when other acid-sensitive functional groups are present in the molecule. Various mild methods have been developed to achieve chemoselective acetal cleavage. These include using gentle Lewis acid catalysts like Er(OTf)₃ or carrying out the reaction in the presence of specific reagents that facilitate the hydrolysis under nearly neutral conditions, such as iodine or TESOTf-base combinations. organic-chemistry.orgacs.orgorganic-chemistry.org The synthesis of willardiine provides a practical example of controlled deprotection, where acid treatment of a urea derivative containing a diethyl acetal selectively hydrolyzes the acetal to the corresponding aldehyde without cleaving the urea or other functionalities. researchgate.net
| Catalyst/Reagent | Conditions | Key Feature | Ref. |
| Dilute H₂SO₄ or HCl | Aqueous, heat | Standard hydrolysis | libretexts.org |
| Er(OTf)₃ | Wet nitromethane, rt | Gentle Lewis acid catalysis | organic-chemistry.org |
| Iodine (cat.) | Acetone/H₂O | Neutral conditions, fast | organic-chemistry.org |
| NaBArF₄ (cat.) | Water, 30 °C | Mild, aqueous conditions | organic-chemistry.org |
| TESOTf / 2,6-lutidine | CH₂Cl₂, then H₂O | Highly chemoselective, non-acidic | acs.org |
Acetal as a Latent Aldehyde in Tandem Reaction Sequences
The ability of the acetal group to serve as a stable precursor to a reactive aldehyde makes this compound an excellent substrate for tandem or sequential reactions. In these processes, the aldehyde is generated in situ and immediately trapped by another reagent, often in the same reaction vessel. This strategy avoids the isolation of potentially unstable α-amino aldehydes.
The hydroaminomethylation of alkenes is a classic example of a tandem reaction where an aldehyde is formed and consumed in situ. The process involves the hydroformylation of an alkene to an aldehyde, which then condenses with an amine to form an imine/enamine intermediate that is subsequently hydrogenated to the final amine product. acs.org
A more direct illustration is the aforementioned synthesis of willardiine, where the acetal is hydrolyzed to the aldehyde, which then participates in a Strecker reaction. researchgate.net This represents a deprotection/condensation/addition cascade. Another powerful example of tandem reactivity involves the reaction of silyl (B83357) ketene (B1206846) acetals with azocarboxamides. nih.govrsc.org This sequence initiates with the amination of the silyl ketene acetal, followed by an intramolecular arylation and cyclization to produce complex hydantoin (B18101) structures in a single operational sequence. nih.govrsc.org These examples underscore the synthetic power of using the acetal group in this compound as a masked aldehyde, enabling complex molecule construction through elegant and efficient tandem reaction pathways.
Stereochemical Outcomes and Control in Mediated Reactions
The stereogenic center inherent in this compound provides a powerful tool for influencing the three-dimensional outcome of chemical reactions. Its utility can be harnessed in two primary ways: as a covalently bonded chiral auxiliary to direct the formation of new stereocenters relative to its own, or as a precursor to chiral ligands that create an asymmetric environment in catalytic processes.
When this compound is incorporated into a reactant molecule as a chiral auxiliary, it can effectively control the diastereoselectivity of a given transformation. The principle relies on the auxiliary's fixed stereochemistry to create a sterically and/or electronically biased environment, favoring the approach of reagents from one face of the molecule over the other. This leads to the preferential formation of one diastereomer.
Chiral N,O-acetals, a structural class to which derivatives of the title compound belong, have been successfully employed as chiral building blocks for asymmetric transformations. For instance, oligocyclic N,O-acetals derived from the reaction of protected α-amino acids with tetramethoxyalkanes serve as effective scaffolds for the highly diastereoselective alkylation at the α-position. researchgate.net In these systems, the rigid bicyclic framework dictates the trajectory of the incoming electrophile. Computational studies on such bicyclic N,O-acetal systems have revealed that a concave-face alkylation is energetically favored, as it minimizes torsional and steric interactions within the transition state. researchgate.net
In acyclic systems, remote functional groups within a molecule containing an acetal can also exert significant stereocontrol. For example, a remote carbonyl group can participate in nucleophilic substitution reactions of acyclic acetals, proceeding through a cyclic dioxocarbenium ion intermediate. researchgate.net This neighboring group participation dictates the stereochemical outcome, which is influenced by factors such as the steric bulk of substituents and the nature of the nucleophile. researchgate.net Similarly, α-sulfenyl acetals react with silyl carbon nucleophiles with high anti-diastereoselectivity, a preference that is sensitive to the structure of both the substrate and the nucleophile. researchgate.net
While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the surveyed literature, its structural motifs—a chiral center adjacent to a sterically demanding and potentially coordinating acetal group—are analogous to those found in highly effective chiral auxiliaries. This suggests its potential for controlling stereochemistry in reactions such as aldol additions, Michael additions, and alkylations of enolates derived from it.
| Transformation Type | Chiral Auxiliary Class | Key Intermediate/Feature | Observed Diastereoselectivity | Reference |
|---|---|---|---|---|
| α-Alkylation | Bicyclic N,O-Acetals (from α-amino acids) | Rigid bicyclic scaffold | High (favors concave-face attack) | researchgate.net |
| Nucleophilic Substitution | Acyclic Acetals with Remote Carbonyl | Cyclic dioxocarbenium ion | Dependent on substituent and nucleophile size | researchgate.net |
| Nucleophilic Substitution | Acyclic α-Sulfenyl Acetals | Lewis-acid complexation | High anti-selectivity | researchgate.net |
| Cyclization | Chiral Allylsilanes with γ-Benzyloxy Group | Thermodynamic control via cationic intermediate | Reversal of diastereoselectivity to favor trans product | nih.gov |
In the realm of asymmetric catalysis, this compound serves as a valuable chiral building block for the synthesis of ligands. These ligands coordinate to a metal center, creating a chiral catalytic complex that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate, leading to the formation of one enantiomer in excess. numberanalytics.com The effectiveness of the enantioselection is governed by the three-dimensional structure of the ligand and the noncovalent interactions between the catalyst-substrate complex in the enantio-determining transition state.
Chiral ligands derived from amino alcohols and diamines are prominent in a wide array of enantioselective transition-metal-catalyzed reactions. numberanalytics.com The primary amine functionality of this compound allows for its straightforward conversion into various ligand types, such as Schiff bases (by condensation with aldehydes or ketones), amides, or phosphine-amine ligands. The presence of the diethoxyacetal group can influence the steric environment around the metal center and may participate in secondary interactions, such as hydrogen bonding or weak coordination, which can be crucial for achieving high enantioselectivity. nih.gov
For example, copper-catalyzed asymmetric hydroamination of alkenes is a powerful method for synthesizing α-branched chiral amines. acs.org These reactions often employ chiral phosphine ligands, and the mechanism is believed to involve the insertion of the alkene into a copper-hydride (Cu-H) species as the enantiodetermining step. acs.org Similarly, palladium-catalyzed hydroamination of cyclic 1,3-dienes has been achieved with high enantioselectivity using chiral diamine-based Trost ligands. acs.org In these contexts, a ligand synthesized from this compound could create the necessary chiral pocket to induce high enantiomeric excess (ee). The development of such catalytic systems is a cornerstone of modern organic synthesis, providing access to enantiopure compounds for pharmaceuticals and materials science. numberanalytics.com
| Catalytic Reaction | Metal | General Ligand Class | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Intermolecular Hydroamination of Alkenes | Cu | Chiral Biphosphine Ligands (e.g., DTBM-Segphos) | High yields and enantioselectivities | acs.org |
| Hydroamination of Cyclic 1,3-Dienes | Pd | Chiral Diamine-Derived Trost Ligands | Up to 95% ee | acs.org |
| Diels-Alder Reaction | Rh(I) | Chiral Bridged Dienes | High enantioselectivity | nih.gov |
| Mannich-type Reaction | Zr | Chiral BINOL-derived Ligands | High diastereoselectivity and enantioselectivity | |
| Propargylic Substitution | Ru | Chiral Bis-thiourea (Anion-binding) | Up to 99% ee | chemrxiv.org |
Diastereoselectivity in Auxiliary-Mediated Transformations
Computational and Theoretical Chemistry Studies on Reaction Pathways, Transition States, and Stereoselectivity
Computational chemistry provides indispensable insights into the mechanisms, transition states, and origins of stereoselectivity in organic reactions. numberanalytics.comnumberanalytics.com Methods such as Density Functional Theory (DFT) allow for the detailed modeling of potential energy surfaces, enabling the identification of low-energy pathways and the characterization of transient species like transition states. numberanalytics.comnih.gov For reactions involving this compound or its derivatives, these theoretical tools are crucial for understanding how stereochemical information is transferred.
Theoretical studies on amine-catalyzed reactions, such as the aldol reaction, have explored the structure of transition states in detail. nih.gov For instance, in reactions mediated by primary enamines, the transition state often adopts a half-chair conformation stabilized by hydrogen bonding, which facilitates proton transfer and lowers the activation energy. nih.gov The stereochemical outcome is dictated by the relative energies of competing diastereomeric transition states, which can be accurately predicted by computational models. nih.gov
In transformations involving acetals, computational studies have been used to validate mechanistic proposals. For example, calculations can support the formation of cyclic dioxocarbenium ion intermediates in the stereoselective substitution of acyclic acetals, explaining the influence of remote participating groups on the reaction's outcome. researchgate.net Similarly, quantum mechanical calculations have been employed to rationalize the diastereoselectivity in the alkylation of bicyclic N,O-acetals by identifying the lowest energy transition state, which corresponds to the experimentally observed major product. researchgate.net
Recent advancements in computational chemistry also focus on the role of noncovalent interactions (NCIs) in controlling stereoselectivity. nih.gov In enantioselective catalysis, attractive interactions, such as hydrogen bonds or π-stacking between the chiral ligand and the substrate within the transition state, can be more critical for enantiodiscrimination than simple steric repulsion. nih.gov Computational studies on anion-binding catalysis have shown how a chiral hydrogen-bond donor ligand can interact with the anion of a metal complex, leading to rate enhancement and high enantioselectivity through a network of attractive forces. chemrxiv.org
While specific theoretical studies focusing solely on this compound are not prevalent in the reviewed literature, the established computational methodologies are directly applicable. Such studies would be invaluable for designing new chiral ligands and auxiliaries based on this scaffold and for predicting their efficacy in asymmetric synthesis. By modeling the transition states of reactions mediated by this compound, one could elucidate the precise steric and electronic factors that govern stereoselectivity.
| Reaction/System Studied | Computational Method | Key Insight/Finding | Reference |
|---|---|---|---|
| Amine-catalyzed Aldol Reactions | DFT (B3LYP/6-31G*) | Primary enamine reactions proceed via stabilized, hydrogen-bonded, half-chair transition states. | nih.gov |
| Alkylation of Bicyclic N,O-Acetals | Quantum Mechanics | Diastereoselectivity arises from minimizing torsional and steric strain in a favored concave-face attack. | researchgate.net |
| Substitution of Acyclic Acetals | DFT | Supported the role of a cyclic dioxocarbenium ion intermediate formed via neighboring group participation. | researchgate.net |
| Ru-catalyzed Propargylic Substitution | DFT | Revealed attractive interactions between an anion-binding ligand and the metal complex as key to enantiocontrol. | chemrxiv.org |
| Diethylamine Decomposition | RRKM/Master Equation | Modeled reaction kinetics, exploring H-abstraction and isomerization pathways. | researchgate.net |
Applications of S 1,1 Diethoxy 2 Propanamine in Asymmetric Organic Synthesis
Role as a Chiral Building Block in Complex Molecular Architectures
The inherent chirality of (S)-1,1-Diethoxy-2-propanamine allows for its use in the construction of intricate molecular frameworks with high stereochemical control.
Synthesis of Enantiomerically Pure Amino Sugars and Unusual Amino Acids
This compound serves as a precursor for the synthesis of amino sugars and unique amino acids. lookchem.com The synthesis of these compounds is of significant interest due to their presence in numerous biologically active natural products and pharmaceuticals. The chirality of the starting material is transferred to the target molecules, ensuring the desired stereochemistry in the final product.
Precursor for N-Protected α-Amino Aldehydes
A significant application of this compound is its use in the preparation of N-protected α-amino aldehydes. lookchem.com These aldehydes are important intermediates in organic synthesis, particularly in the construction of peptide aldehydes, which exhibit enzyme inhibitory activity. lookchem.com For instance, they are used in the synthesis of leupeptins, a group of protease inhibitors. lookchem.com The synthesis involves the protection of the amino group followed by hydrolysis of the acetal (B89532) to reveal the aldehyde functionality. A general and efficient one-pot method for converting N-protected α-amino acids to chiral α-amino aldehydes involves activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H), yielding products with complete stereointegrity. rsc.org
Strategic Use in the Synthesis of Natural Product Scaffolds and Pharmaceutical Intermediates
The versatility of this compound extends to its use in the synthesis of various natural product scaffolds and pharmaceutical intermediates. lookchem.com For example, derivatives of this compound, such as 1,3-dihydroxy-isopropylamines, are valuable intermediates for synthesizing X-ray contrast agents and drugs with cytostatic or psychopharmacological properties. google.com A copper-catalyzed hydroamination method has been developed for the synthesis of chiral amines, which are key intermediates for various pharmaceuticals. This methodology has been applied to the asymmetric synthesis of Rivastigmine and the formal synthesis of drugs like Duloxetine, Atomoxetine, and Fluoxetine. nih.gov
Utility as a Chiral Ligand or Organocatalyst Precursor in Asymmetric Catalysis
Beyond its role as a building block, this compound and its derivatives are utilized in the development of chiral ligands and organocatalysts for asymmetric catalysis. lookchem.comrsc.orgchemicalbook.in
Design and Synthesis of Chiral Catalyst Systems Derived from this compound Derivatives
The amino and acetal functionalities of this compound allow for its modification into various chiral ligands. For instance, condensation with salicylaldehydes can produce chiral Schiff base ligands. dcu.ie These ligands can then be complexed with various metals to form chiral catalysts. The design of these catalysts often focuses on creating a specific chiral environment around the metal center to effectively control the stereochemical outcome of a reaction. The development of novel chiral ligands is a crucial aspect of modern chemical synthesis, with chiral dienes and their metal complexes gaining significant attention. nih.gov
Catalytic Asymmetric Reactions Mediated by this compound-Derived Catalysts
Catalysts derived from this compound have been employed in a range of asymmetric reactions. For example, chiral Schiff base-metal complexes have been evaluated in reactions such as metal-catalyzed sulfoxidation and Diels-Alder reactions. sfu.ca The chromium(III) complex of a particular tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction between 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and benzaldehyde (B42025) with good yield and enantioselectivity. sfu.ca The field of asymmetric catalysis is extensive, with chiral catalysts being developed for a wide array of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. kanto.co.jpresearchgate.netsigmaaldrich.com
Below is a table summarizing some of the applications and the types of compounds synthesized using this compound.
| Application Category | Specific Use | Example Products/Intermediates |
| Chiral Building Block | Synthesis of Amino Sugars and Unusual Amino Acids | Enantiomerically pure amino sugars lookchem.com |
| Precursor for N-Protected α-Amino Aldehydes | N-Boc-alaninal, N-Cbz-phenylalaninal rsc.org | |
| Synthesis of Natural Products & Pharmaceuticals | Rivastigmine, Duloxetine, Atomoxetine nih.gov | |
| Chiral Ligand/Catalyst Precursor | Design of Chiral Catalyst Systems | Chiral Schiff base ligands dcu.iesfu.ca |
| Asymmetric Catalysis | Asymmetric Diels-Alder reactions, sulfoxidations sfu.ca |
Chiral Auxiliary Applications in Stereoselective Transformations
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of one or more reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary is typically removed for potential reuse. wikipedia.org While classic examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine, chiral amines like this compound can also serve a similar purpose, primarily by forming chiral imines that direct subsequent nucleophilic additions.
The primary amine group of this compound can be condensed with an achiral aldehyde or ketone to form a chiral imine (or Schiff base). The inherent chirality of the amine backbone, specifically the (S)-configuration at the adjacent carbon, creates a sterically and electronically differentiated environment around the C=N double bond. This differentiation forces incoming nucleophiles to attack from the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.
This strategy is particularly effective for the synthesis of α-branched and α,α-disubstituted amino acids. wikipedia.org The general process involves three key steps:
Iminé Formation: Condensation of this compound with a carbonyl compound.
Diastereoselective Addition: Reaction of the resulting chiral imine with a nucleophile (e.g., organometallic reagents, cyanide).
Auxiliary Cleavage: Removal of the chiral directing group, often through hydrolysis or hydrogenolysis, to reveal the newly synthesized chiral amine or amino acid derivative.
The acetal group in this compound is generally stable under the conditions required for imine formation and nucleophilic addition, but can be hydrolyzed later if the aldehyde functionality is needed for further transformations.
Table 1: Representative Diastereoselective Addition to an Imine Derived from a Chiral Amine
This table illustrates a generalized diastereoselective Strecker reaction, a process where a cyanide ion adds to an imine. masterorganicchemistry.commasterorganicchemistry.com Using a chiral amine like this compound to form the imine introduces stereocontrol. wikipedia.org
| Reactant 1 (Aldehyde) | Reactant 2 (Chiral Amine) | Reactant 3 (Nucleophile) | Product Class | Stereochemical Outcome |
| Benzaldehyde | This compound | Trimethylsilyl cyanide (TMSCN) | α-Amino nitrile | High diastereoselectivity controlled by the (S)-stereocenter of the amine. |
| Isobutyraldehyde | This compound | Diethylaluminum cyanide (Et₂AlCN) | α-Amino nitrile | Diastereomeric products, with one favored due to steric hindrance from the chiral auxiliary backbone. |
| Cyclohexanecarboxaldehyde | This compound | Hydrogen cyanide (HCN) | α-Amino nitrile | The stereochemistry of the product is directed by the chiral amine component. wikipedia.org |
Note: This table represents a conceptual application. Specific diastereomeric excess (d.e.) values depend on the precise reactants and reaction conditions.
Incorporation into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.netfrontiersin.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly valuable in medicinal chemistry and drug discovery. nih.govrsc.org
This compound is an ideal substrate for various MCRs due to its bifunctional nature. It provides both a nucleophilic primary amine and a latent electrophilic aldehyde (protected as an acetal). This dual functionality enables its participation in renowned MCRs such as the Ugi, Passerini, and Strecker reactions. wikipedia.orgillinois.edunih.gov
In a typical MCR scenario, the amine function of this compound can react with an external aldehyde or ketone to form the initial iminium ion intermediate. nih.gov This intermediate is then trapped by other components in the reaction, such as an isocyanide and a carboxylic acid in the Ugi reaction. illinois.edursc.org The presence of the (S)-stereocenter on the amine backbone can influence the stereochemical outcome of the final product, making asymmetric MCRs possible.
Alternatively, the acetal can be hydrolyzed under acidic conditions, unmasking the aldehyde. This allows the molecule to serve as the aldehyde component in an MCR, with an external amine source being used. The use of acetals as stable precursors for volatile or reactive aldehydes is a known strategy in MCRs to achieve controlled synthesis. mdpi.com
For example, in an asymmetric Ugi four-component reaction (Ugi-4CR), this compound can serve as the chiral amine component. The reaction sequence generally proceeds as follows:
Condensation of the chiral amine with an aldehyde to form a chiral iminium ion.
Nucleophilic attack of an isocyanide on the iminium ion to form a nitrilium ion intermediate.
Interception of the nitrilium ion by a carboxylate anion.
An intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product. nih.gov
The ability to incorporate the chiral scaffold of this compound directly into a complex molecular framework in a single step highlights its utility in streamlining synthetic routes and creating libraries of structurally diverse, chiral compounds.
Table 2: Component Variation in a Conceptual Ugi-Type Multicomponent Reaction
This table demonstrates the potential for generating diverse molecular structures by varying the components in a Ugi reaction where this compound acts as the chiral amine source. nih.govmdpi.com
| Aldehyde/Ketone Component | Amine Component | Isocyanide Component | Carboxylic Acid Component | Resulting Scaffold |
| Formaldehyde | This compound | tert-Butyl isocyanide | Acetic Acid | Chiral N-acyl-α-amino amide |
| Acetone | This compound | Cyclohexyl isocyanide | Benzoic Acid | Chiral N-acyl-α,α-disubstituted-amino amide |
| 4-Nitrobenzaldehyde | This compound | Benzyl isocyanide | (S)-Proline | Chiral peptide-like structure with multiple stereocenters |
Advanced Methodologies and Future Research Perspectives
Innovations in Sustainable and Green Synthesis of (S)-1,1-Diethoxy-2-propanamine
The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to reduce waste and energy consumption. acs.org For chiral amines, strategies such as biocatalysis and the use of environmentally benign catalysts are at the forefront of sustainable synthesis. acs.orgdovepress.com
Biocatalytic methods offer high enantioselectivity under mild conditions. mdpi.com Enzymes like transaminases, amine dehydrogenases, and oxidases are powerful tools for producing chiral amines. dovepress.com For instance, the synthesis of (S)-allysine ethylene (B1197577) acetal (B89532), a structurally related chiral amino acetal, has been demonstrated via reductive amination of a ketoacid acetal using phenylalanine dehydrogenase (PDH). mdpi.com This enzymatic approach, which uses ammonia (B1221849) and a cofactor like NADH, could be adapted for the synthesis of this compound from its corresponding keto-acetal precursor. dovepress.commdpi.com The development of robust enzyme variants through protein engineering has significantly broadened the substrate scope, making biocatalysis applicable to a wider range of molecules. dovepress.com
Another green approach involves the use of reusable solid acid catalysts, such as heteropolyacids (HPAs), which can replace traditional mineral acids in reactions like acetal formation, a key step in synthesizing the precursor for this compound. mdpi.com Micellar catalysis, where reactions are conducted in water using surfactants to form micelles, also presents a sustainable alternative to organic solvents for reactions involving acetal-masked precursors. thieme-connect.com
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Biocatalytic Reductive Amination | Use of an amine dehydrogenase or transaminase enzyme to convert 1,1-diethoxy-2-propanone to the target amine. dovepress.com | High enantioselectivity (>99% ee), mild reaction conditions (room temperature, neutral pH), reduced waste. dovepress.commdpi.com |
| Heteropolyacid (HPA) Catalysis | Using a solid, reusable HPA catalyst for the synthesis of the acetal precursor. mdpi.com | Catalyst reusability, solvent-free conditions, high product yields. mdpi.com |
| Asymmetric Hydrogenation | Transition metal-catalyzed (e.g., Iridium or Rhodium) asymmetric hydrogenation of a corresponding enamine or imine precursor. acs.orgnih.gov | High atom economy, excellent enantioselectivity, applicable to large-scale synthesis. acs.org |
| Micellar Catalysis | Performing key synthetic steps in water using surfactants to create a micellar reaction environment. thieme-connect.com | Avoids volatile organic solvents, can enhance reaction rates and yields. thieme-connect.com |
Integration with Flow Chemistry and High-Throughput Experimentation for Process Optimization
To transition from laboratory-scale synthesis to industrial production, process optimization is critical. Flow chemistry and high-throughput experimentation (HTE) are powerful technologies for achieving this. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability compared to batch processes. nih.gov For the synthesis of chiral amines, flow chemistry has been successfully implemented to handle challenging multiphase systems and to enable the use of immobilized catalysts, which simplifies product purification and catalyst recycling. nih.gov
High-throughput experimentation allows for the rapid screening of hundreds or thousands of reaction conditions in parallel. chemrxiv.org This is particularly valuable in asymmetric catalysis for identifying the optimal catalyst, ligand, solvent, and temperature to maximize both yield and enantiomeric excess. chemrxiv.org For this compound, an HTE approach could be used to screen a library of chiral ligands for an asymmetric hydrogenation step or to optimize the conditions for a biocatalytic resolution.
The combination of these two technologies creates a robust platform for developing and optimizing the synthesis of this compound, enabling faster process development and more efficient manufacturing.
Table 2: Benefits of Integrating Flow Chemistry and HTE
| Technology | Application to this compound Synthesis | Key Benefits |
|---|---|---|
| Flow Chemistry | Continuous production, integration of reaction and purification steps. | Enhanced safety, improved heat and mass transfer, higher reproducibility, easier scale-up. |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, and reaction conditions for asymmetric steps. chemrxiv.org | Accelerated optimization, discovery of novel catalytic systems, reduced material consumption. chemrxiv.org |
| Integrated Approach | Using HTE to identify optimal conditions, then translating the process to a continuous flow reactor for production. | Faster development timeline from lab to plant, robust and efficient manufacturing process. |
Development of Novel Reaction Systems and Catalytic Strategies for the Compound's Derivatives
The functional groups of this compound—a primary amine and a diethyl acetal—provide two distinct handles for chemical modification, allowing for the synthesis of a wide range of derivatives. Novel catalytic strategies are key to performing these transformations efficiently and selectively.
Transition metal catalysis offers powerful methods for forming new C-N and C-C bonds. For example, copper-catalyzed hydroamination reactions can be used to synthesize chiral amines, and related methodologies could be adapted to create derivatives from this compound. nih.gov Copper-catalyzed reductive aminomethylation of dienes using N,O-acetals as imine surrogates provides a route to complex chiral amines with quaternary stereocenters. rsc.org Similarly, nickel(II) complexes with chiral ligands have been shown to catalyze the asymmetric reaction of acetals with thioimides to produce β-alkoxy-α-amino acid precursors. acs.orgchemrxiv.org Such catalytic systems could potentially be applied to this compound to generate novel, structurally complex chiral building blocks.
The amine group can be readily functionalized through standard reactions like alkylation and acylation to produce secondary or tertiary amines and amides, respectively. acs.org The acetal group is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then participate in a variety of subsequent reactions, such as aldol (B89426) or Mannich reactions. rsc.org
Table 3: Potential Catalytic Derivatization Reactions
| Reaction Type | Reagents and Catalyst | Potential Product Class |
|---|---|---|
| N-Alkylation | Alkyl halide, base | Secondary/Tertiary Chiral Amines |
| N-Acylation | Acyl chloride or anhydride | Chiral Amides |
| Copper-Catalyzed C-N Coupling | Aryl halide, Cu(I) catalyst, base | N-Aryl Chiral Amines |
| Nickel-Catalyzed Aldol-type Reaction | Enolate precursor, Chiral Ni(II) catalyst | Chiral β-Amino Carbonyls |
| Acetal Hydrolysis / Aldol Reaction | Aqueous acid, then aldehyde/ketone with base/acid catalyst | Chiral Amino Aldols |
Exploration of this compound Derivatives in Materials Science and Supramolecular Chemistry
The intrinsic chirality of this compound makes it and its derivatives attractive candidates for applications in materials science and supramolecular chemistry. Chiral molecules are fundamental to creating materials with unique optical properties and for molecular recognition systems. magtech.com.cn
In materials science, chiral building blocks can be incorporated into polymers to induce helical structures or other forms of supramolecular chirality. Derivatives of this compound could serve as monomers or chiral pendants in polymerization reactions, potentially leading to new chiral polymers with applications in enantioselective separations or as chiroptical materials. The presence of both an amine and a latent aldehyde (the acetal) allows for diverse chemical linkages into a polymer backbone.
In supramolecular chemistry, non-covalent interactions like hydrogen bonding and π-π stacking are used to construct large, ordered assemblies from smaller molecular components. sioc-journal.cn The self-assembly of chiral molecules can lead to the formation of complex structures such as helices, tubes, and sheets. magtech.com.cnsioc-journal.cn Derivatives of this compound could be designed to self-assemble into such structures, where the chirality of the parent molecule is transferred to the macroscopic assembly. researchgate.net These chiral supramolecular structures are of interest for creating enantioselective sensors, asymmetric catalysts, and chiral recognition platforms. researchgate.netnih.gov
Table 4: Potential Applications in Materials and Supramolecular Science
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Chiral Stationary Phases (CSPs) for HPLC | Covalent attachment to a solid support (e.g., silica) to create a chiral environment for separating enantiomers. |
| Chiral Polymers | Use as a monomer or chiral side-chain to induce helicity and chiroptical properties in a polymer. | |
| Supramolecular Chemistry | Chiral Host Molecules | Incorporation into larger macrocyclic structures to create a chiral cavity for enantioselective recognition of guest molecules. nih.gov |
| Self-Assembling Nanostructures | Design of derivatives that form chiral fibers, gels, or vesicles through directional non-covalent interactions. sioc-journal.cn |
Emerging Computational Design and Prediction Tools in Chiral Amino Acetal Chemistry
Modern computational chemistry provides powerful tools for understanding, predicting, and optimizing asymmetric chemical reactions. psu.edu For the synthesis of chiral amino acetals like this compound and its derivatives, these tools are becoming indispensable for accelerating the development of new catalysts and reaction pathways.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms and transition states. chemrxiv.orgnih.gov By calculating the energies of the diastereomeric transition states that lead to different enantiomers, researchers can understand the origin of stereoselectivity in a given reaction. chemrxiv.orgpsu.edu This insight is crucial for rationally designing new chiral catalysts or modifying existing ones to improve enantiomeric excess. acs.orgchemrxiv.org For example, computational modeling has been used to elucidate the stereochemical outcome of nucleophilic additions to chiral imines and reactions involving chiral acetals. chemrxiv.orgnih.gov
Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful predictive tools. chemistryworld.com By training algorithms on existing experimental or computational data, ML models can predict the outcome (e.g., yield and enantioselectivity) of new reactions, thereby reducing the need for extensive laboratory screening. chemistryworld.com These computational approaches can guide the design of chiral ligands and predict the stereoselectivity of enzymes, accelerating the discovery of highly efficient biocatalysts for chiral amine synthesis. dovepress.comchemistryworld.com
Table 5: Computational Tools in Chiral Amino Acetal Chemistry
| Tool/Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition state structures of asymmetric reactions. acs.orgnih.gov | Understanding the origin of enantioselectivity, rationalizing catalyst performance, predicting stereochemical outcomes. chemrxiv.orgpsu.edu |
| Molecular Docking | Simulating the binding of a substrate within a catalyst's active site (e.g., an enzyme). dovepress.com | Identifying key interactions for binding and catalysis, guiding rational design of enzymes or catalysts. dovepress.com |
| Machine Learning (ML) / AI | Predicting reaction outcomes based on substrate and catalyst features. chemistryworld.com | Rapidly screening virtual libraries of catalysts, predicting stereoselectivity and activity of engineered enzymes. chemistryworld.com |
| Conformational Analysis | Determining the stable conformations of substrates, intermediates, and catalysts. nih.gov | Identifying the reactive conformer, understanding steric and electronic effects on reactivity. researchgate.net |
Q & A
Q. What safety protocols are critical when handling this compound in aqueous or oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
